2,4-Difluoro-5-(trifluoromethyl)phenacyl bromide
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Overview
Description
2,4-Difluoro-5-(trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C9H4BrF5O. This compound is characterized by the presence of two fluorine atoms, a trifluoromethyl group, and a bromine atom attached to a phenacyl group. It is a colorless solid that is used in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-(trifluoromethyl)phenacyl bromide typically involves the bromination of a precursor compound. One common method is the bromination of 2,4-difluoro-5-(trifluoromethyl)acetophenone using bromine in the presence of a catalyst such as aluminum chloride. The reaction is carried out in an anhydrous solvent like ether or carbon tetrachloride under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The crude product is often purified through recrystallization or distillation to remove impurities and obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenacyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Scientific Research Applications
2,4-Difluoro-5-(trifluoromethyl)phenacyl bromide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing nucleophilic substitution reactions to occur. The trifluoromethyl and difluoro groups enhance the compound’s reactivity by stabilizing the transition state and increasing the electrophilicity of the phenacyl carbon .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide
- 2-Fluoro-4-(trifluoromethyl)phenacyl bromide
- 2-(Trifluoromethyl)phenacyl bromide
Uniqueness
2,4-Difluoro-5-(trifluoromethyl)phenacyl bromide is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which influence its chemical reactivity and stability. This compound exhibits distinct reactivity patterns compared to its analogs, making it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C9H4BrF5O |
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Molecular Weight |
303.02 g/mol |
IUPAC Name |
2-bromo-1-[2,4-difluoro-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4BrF5O/c10-3-8(16)4-1-5(9(13,14)15)7(12)2-6(4)11/h1-2H,3H2 |
InChI Key |
FUELWVCDVWMICJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)F)F)C(=O)CBr |
Origin of Product |
United States |
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